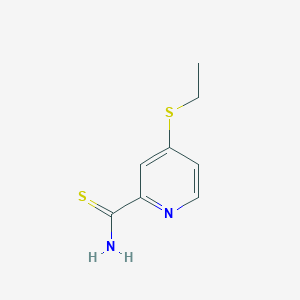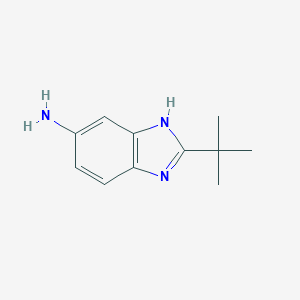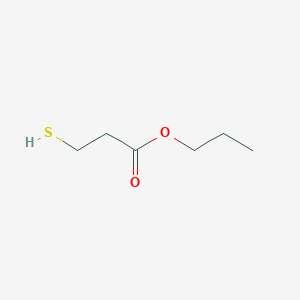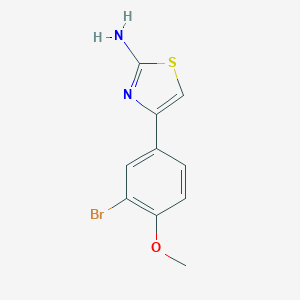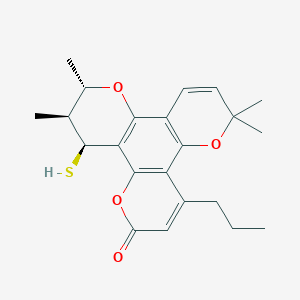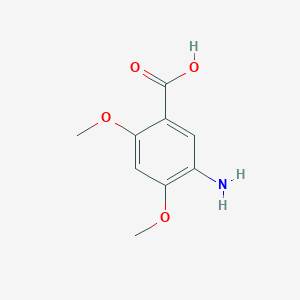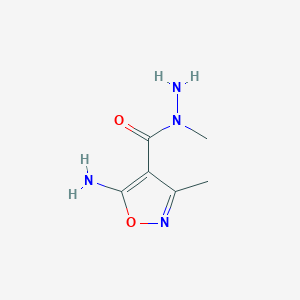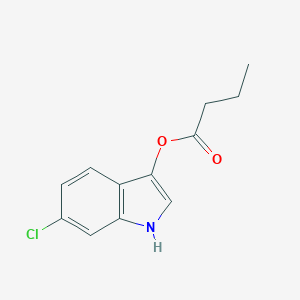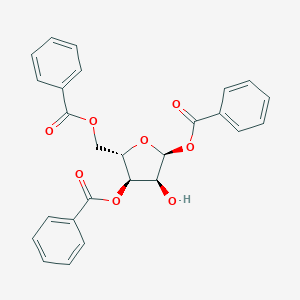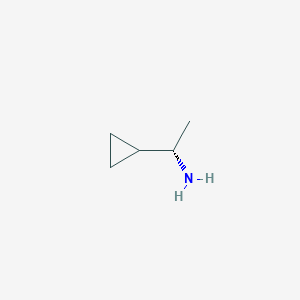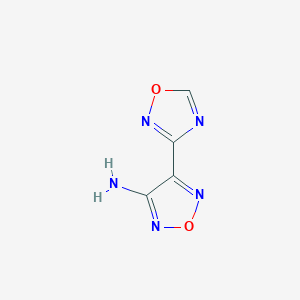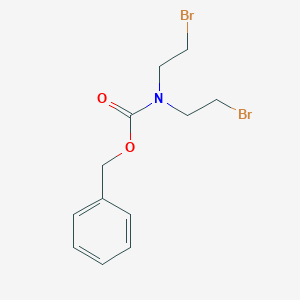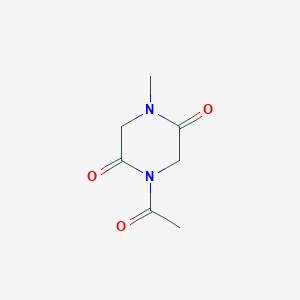
1-Acetyl-4-methylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-methylpiperazine-2,5-dione, also known as Acetylacetone Piperazine (AAP), is a chemical compound that is widely used in the field of organic chemistry. It is a yellow crystalline powder that has a molecular formula of C8H12N2O3. AAP has been used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
Mécanisme D'action
AAP has a unique chemical structure that allows it to act as a chelating agent. It can form complexes with metal ions by coordinating with them through its oxygen and nitrogen atoms. The metal complexes formed by AAP have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
AAP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. AAP has also been found to have antitumor activity by inducing apoptosis in cancer cells. It has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
AAP has several advantages in the laboratory. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in the synthesis of various organic compounds. However, there are also some limitations to the use of AAP. It is a toxic compound that should be handled with care. It is also a highly reactive compound that can react with other compounds in the laboratory.
Orientations Futures
There are several future directions for the research on AAP. One direction is to investigate the potential of AAP as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore the use of AAP in the preparation of metal complexes with novel biological activities. Additionally, the development of new synthesis methods for AAP and its derivatives could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, AAP is a unique chemical compound that has been widely used in the field of organic chemistry. It has been found to have various scientific research applications such as the synthesis of organic compounds and the preparation of metal complexes with biological activities. AAP has also been found to have various biochemical and physiological effects such as antimicrobial, antitumor, and anti-inflammatory properties. While there are some limitations to the use of AAP, there are also several future directions for research on this compound.
Méthodes De Synthèse
AAP can be synthesized by the reaction of acetylacetone with piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and gives a good yield of the product. The synthesis of AAP is a simple and efficient method that has been widely used in the laboratory.
Applications De Recherche Scientifique
AAP has been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides. It has also been used as a chelating agent in the preparation of metal complexes. AAP has been found to be a useful reagent in the preparation of biologically active compounds.
Propriétés
Numéro CAS |
170376-79-1 |
|---|---|
Nom du produit |
1-Acetyl-4-methylpiperazine-2,5-dione |
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1-acetyl-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |
Clé InChI |
KQGYTGHDLOOGJC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
SMILES canonique |
CC(=O)N1CC(=O)N(CC1=O)C |
Synonymes |
2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



